2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Description

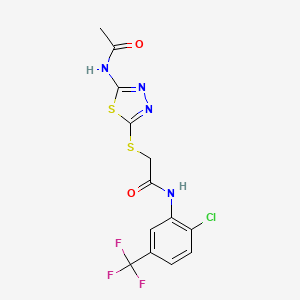

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure features:

- A thioether linkage (-S-) connecting the thiadiazole to an acetamide backbone.

- A 2-chloro-5-(trifluoromethyl)phenyl group as the terminal aryl moiety, contributing hydrophobicity and electron-withdrawing effects.

The trifluoromethyl and chloro groups improve metabolic stability and target binding, while the acetamido group modulates solubility and pharmacokinetics .

Properties

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N4O2S2/c1-6(22)18-11-20-21-12(25-11)24-5-10(23)19-9-4-7(13(15,16)17)2-3-8(9)14/h2-4H,5H2,1H3,(H,19,23)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYDZQHNGDAVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The compound features a thiadiazole ring and an acetamide group, contributing to its unique biological profile. Its molecular formula is , with a molecular weight of approximately 392.79 g/mol. The presence of the trifluoromethyl group and the chlorophenyl moiety enhances its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClF₃N₄O₂S |

| Molecular Weight | 392.79 g/mol |

| Density | Predicted ~1.70 g/cm³ |

| pKa | ~9.20 |

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating caspases, which are crucial for programmed cell death.

- Apoptosis Induction : Thiadiazole derivatives have been demonstrated to activate caspases 3 and 9 in cancer cells, leading to apoptosis. For instance, studies on similar compounds reported enhanced caspase activity in MCF7 breast cancer cells when treated with thiadiazole derivatives .

- Inhibition of Key Signaling Pathways : The compound may inhibit critical signaling pathways involved in cancer progression, such as the Akt pathway . This inhibition is essential for developing new therapeutic agents targeting cancer.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is known for its broad-spectrum antimicrobial activities. Compounds containing this moiety have been studied for their efficacy against various pathogens:

- Antibacterial : Thiadiazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria.

- Antifungal : Some studies indicate that these compounds can also exhibit antifungal properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole compounds suggests that modifications to the thiadiazole ring and substituents significantly influence their biological activity. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-nitrophenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamide | Nitrophenyl group | Induces apoptosis in glioma cells |

| N-(6-nitrobenzothiazol-2-yl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamide | Benzothiazole moiety | Anticancer activity via Akt inhibition |

These variations highlight the potential for developing new drugs based on this scaffold by altering functional groups to enhance efficacy and reduce toxicity.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives:

- In Vitro Studies : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for anticancer activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. The results indicated that certain derivatives significantly induced apoptosis compared to standard treatments like doxorubicin .

- Antimicrobial Research : Research has also highlighted the antimicrobial potential of these compounds against various bacterial strains, suggesting their utility in treating infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism often involves interference with microbial enzyme systems, leading to cell death or growth inhibition.

Anticancer Properties

Numerous studies have explored the anticancer potential of thiadiazole derivatives. The compound's structure allows it to interact with cellular pathways involved in cancer progression. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It interacts with specific enzymes through hydrogen bonding and hydrophobic interactions, leading to the inhibition of their activities. This property is particularly relevant in designing drugs targeting specific diseases where enzyme activity plays a crucial role.

Synthetic Methods

The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide typically involves several steps:

- Formation of Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids.

- Acetamido Group Introduction : Acylation reactions using acetic anhydride or acetyl chloride are commonly employed to introduce acetamido groups into the structure.

- Chlorination : The introduction of the chloro group can be performed using chlorinating agents under controlled conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against various types of cancer cells. It showed notable cytotoxicity and induced apoptosis through caspase activation pathways. Further molecular docking studies revealed its binding affinity for key proteins involved in cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

- 5-Acetamido vs. 5-Amino: The acetamido group in the target compound likely enhances binding affinity compared to the amino analogue by providing additional hydrogen-bonding sites .

- Thiadiazole vs. Oxadiazole : Thiadiazole-based compounds (e.g., target compound) exhibit superior anticancer activity over oxadiazole derivatives, attributed to sulfur’s role in π-stacking and enzyme inhibition .

- Substituent Effects : Bulky groups (e.g., 4-methoxybenzylsulfanyl) increase lipophilicity but may reduce solubility, as seen in .

Pharmacological Evaluation

- Acetylcholinesterase Inhibition : Analogues with extended hydrophobic substituents (e.g., 4-methoxybenzylsulfanyl) show moderate inhibition, highlighting the balance needed between lipophilicity and target selectivity .

Structure-Activity Relationship (SAR)

- Electron-Withdrawing Groups : The trifluoromethyl group enhances binding to hydrophobic pockets in target enzymes .

- Thioether Linkage : Critical for maintaining conformational flexibility and redox stability .

- Aryl Moieties : Chloro-substituted phenyl groups improve cytotoxicity, while methoxy groups reduce metabolic degradation .

Q & A

Q. What are the common synthetic routes for preparing 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Nucleophilic substitution : Reacting 2-chloroacetamide intermediates with sodium azide (NaN₃) in toluene:water (8:2) under reflux (5–7 h) to introduce thiol groups .

- Thioether formation : Coupling thiol-containing intermediates (e.g., 5-mercapto-1,3,4-thiadiazole derivatives) with chloroacetamide moieties using potassium carbonate (K₂CO₃) in acetone or acetonitrile under reflux (3–24 h) .

- Amidation : Activating carboxylic acids with coupling agents like EDC/HOBt in acetonitrile to form acetamide linkages .

- Purification : Recrystallization from ethanol or ethanol-DMF mixtures is standard for isolating solid products .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Thin-layer chromatography (TLC) : Monitors reaction progress using hexane:ethyl acetate (9:1) as the mobile phase .

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and confirm acetamide/thiadiazole integration. For example, δ 12.18 ppm (br s) in DMSO-d₆ corresponds to NH groups in thiadiazole rings .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 383.4 g/mol for a related compound) .

- Elemental analysis : Validates C, H, N, S content to confirm stoichiometry .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound under varying reaction conditions?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity in coupling steps, while toluene:water mixtures improve azide substitution .

- Catalyst optimization : Triethylamine (Et₃N) or N-ethylmorpholine increases reaction rates in amidation steps compared to K₂CO₃ .

- Temperature control : Extended reflux (24 h) improves thioether formation yields but may require quenching with ice to prevent decomposition .

- Workflow adjustments : Sequential purification (e.g., extraction with ethyl acetate followed by recrystallization) reduces byproduct interference .

Q. How can researchers address contradictory cytotoxicity data in different cell lines for this compound?

Methodological Answer:

- Purity validation : Re-test compounds using HPLC to rule out impurities influencing cytotoxicity .

- Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to identify lineage-specific sensitivities .

- Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., EGFR, tubulin) and correlate with experimental IC₅₀ values .

- Metabolic stability assays : Evaluate hepatic microsome degradation to assess if metabolite variability explains discrepancies .

Q. What computational methods predict the binding affinity of this compound with target proteins?

Methodological Answer:

- Molecular docking : Tools like Schrödinger Suite or MOE simulate ligand-receptor interactions. For example, trifluoromethyl groups may enhance hydrophobic binding to kinase pockets .

- Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories to identify critical residues (e.g., ATP-binding sites in kinases) .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with bioactivity using descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.